molecular formula C15H9Cl2NO3S B8493220 4-(Benzisothiazol-3-yl)-2,3-dichlorophenoxyacetic acid CAS No. 85893-95-4

4-(Benzisothiazol-3-yl)-2,3-dichlorophenoxyacetic acid

Cat. No. B8493220
CAS RN: 85893-95-4
M. Wt: 354.2 g/mol
InChI Key: QLVHJGLIWOKCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzisothiazol-3-yl)-2,3-dichlorophenoxyacetic acid is a useful research compound. Its molecular formula is C15H9Cl2NO3S and its molecular weight is 354.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

85893-95-4

Molecular Formula

C15H9Cl2NO3S

Molecular Weight

354.2 g/mol

IUPAC Name

2-[4-(1,2-benzothiazol-3-yl)-2,3-dichlorophenoxy]acetic acid

InChI

InChI=1S/C15H9Cl2NO3S/c16-13-9(5-6-10(14(13)17)21-7-12(19)20)15-8-3-1-2-4-11(8)22-18-15/h1-6H,7H2,(H,19,20)

InChI Key

QLVHJGLIWOKCQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The phenol product was warmed at 50° for 30 minutes in 100 ml of dimethylformamide containing 2.90 ml of ethyl bromoacetate and 5.5 g of K2CO3. Twenty mililiters (20 ml) of 20% aqueous NaOH was then added to the mixture and warming was continued an additional 30 minutes with vigorous stirring. The product acid which was in the sodium salt formwas filtered off and washed with water, and then with ether. It was then distributed between 2-butanone and 5% HCl. The organic phase was withdrawn, dried and concentrated under reduced pressure. After recrystallization from acetone/H2O, 8.4 g of a pure product (84% from the methoxy compound), m.p. 224°-226° was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.